molecular formula C13H29NO2Si B13929334 [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine

[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine

Cat. No.: B13929334
M. Wt: 259.46 g/mol
InChI Key: JEUXCBJSOKGXOB-UHFFFAOYSA-N
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Description

N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C10H25NO2Si. It is characterized by the presence of a tetrahydropyran ring, an amine group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Formation of Tetrahydropyran Ring: The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like boron trifluoride etherate (BF3·OEt2).

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

    Substitution: Ammonia, primary amines, halides, alkoxides, solvents like dichloromethane (DCM) or ethanol (EtOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine
  • N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluoro-4-nitro-benzenamine

Uniqueness

N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is unique due to its combination of a tetrahydropyran ring and a TBDMS protecting group. This combination provides enhanced stability and selectivity in protecting hydroxyl groups compared to other similar compounds.

Properties

Molecular Formula

C13H29NO2Si

Molecular Weight

259.46 g/mol

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxan-4-amine

InChI

InChI=1S/C13H29NO2Si/c1-13(2,3)17(4,5)16-11-8-14-12-6-9-15-10-7-12/h12,14H,6-11H2,1-5H3

InChI Key

JEUXCBJSOKGXOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1CCOCC1

Origin of Product

United States

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